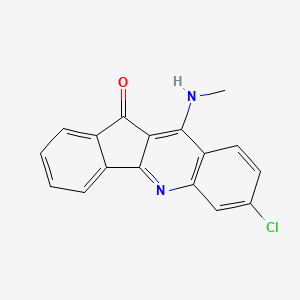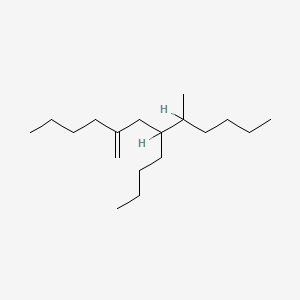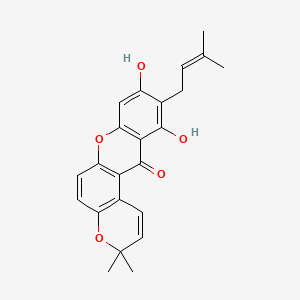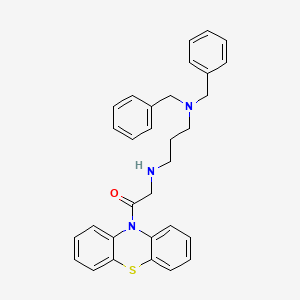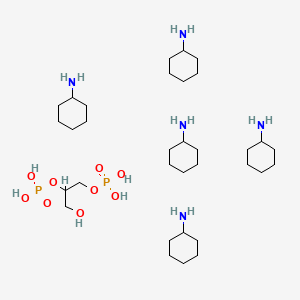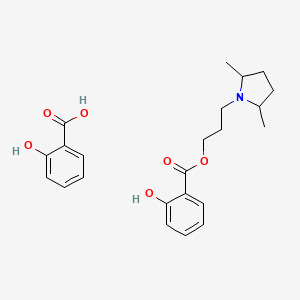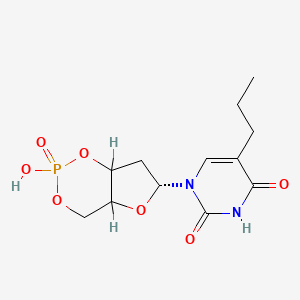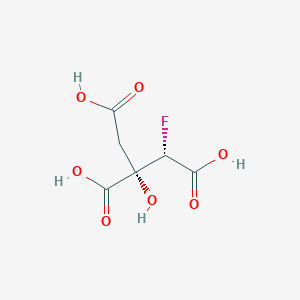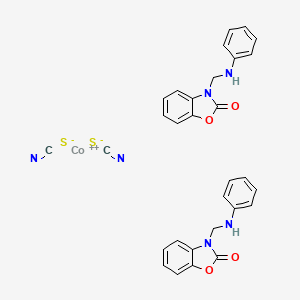
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is a coordination compound featuring cobalt as the central metal ion This compound is characterized by its complex structure, which includes benzoxazolone and thiocyanato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- typically involves the following steps:
Ligand Preparation: The benzoxazolone ligand is synthesized by reacting 2-aminophenol with formaldehyde and aniline under acidic conditions.
Complex Formation: The prepared ligand is then reacted with cobalt(II) chloride in the presence of thiocyanate ions. The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Purification: The resulting complex is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of competing ligands in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- exerts its effects involves coordination chemistry principles. The cobalt ion interacts with various molecular targets through coordination bonds, influencing electron transfer processes and altering the chemical environment. This can lead to changes in reactivity and the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Cobalt, bis(2,2’-bipyridine)bis(thiocyanato-N): Another cobalt coordination compound with bipyridine and thiocyanato ligands.
Cobalt, tris(ethylenediamine)chloride: A cobalt complex with ethylenediamine ligands.
Uniqueness
Cobalt, bis(3-((phenylamino)methyl)-2(3H)-benzoxazolone-N(sup N(sup 3),O(sup 2))bis(thiocyanato-N))- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
Properties
CAS No. |
82497-98-1 |
|---|---|
Molecular Formula |
C30H24CoN6O4S2 |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
3-(anilinomethyl)-1,3-benzoxazol-2-one;cobalt(2+);dithiocyanate |
InChI |
InChI=1S/2C14H12N2O2.2CHNS.Co/c2*17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14;2*2-1-3;/h2*1-9,15H,10H2;2*3H;/q;;;;+2/p-2 |
InChI Key |
RDCFESNLODSOAF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C1=CC=C(C=C1)NCN2C3=CC=CC=C3OC2=O.C(#N)[S-].C(#N)[S-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)

